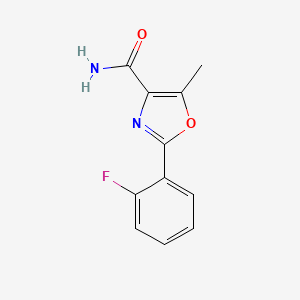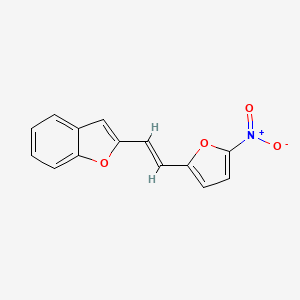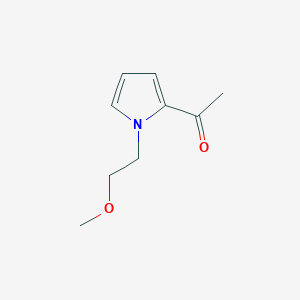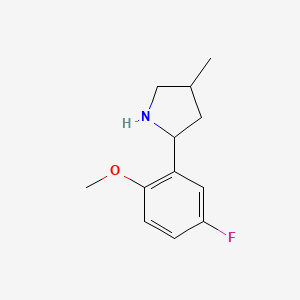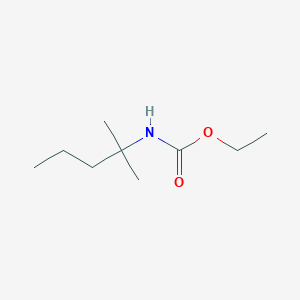
Ethyl (2-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methylpentan-2-yl)carbamate is an organic compound with the molecular formula C9H19NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by a 2-methylpentan-2-yl group. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2-methylpentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the carbamate.
Another method involves the use of carbon dioxide and an appropriate alcohol in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2-methylpentan-2-amine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the 2-methylpentan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Hydrolysis: 2-Methylpentan-2-amine and ethyl alcohol.
Oxidation: Corresponding amides or carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: Studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl (2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamate compounds are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparación Con Compuestos Similares
Ethyl (2-methylpentan-2-yl)carbamate can be compared with other carbamate derivatives such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and biological activity.
Butyl carbamate: Features a butyl group, which affects its solubility and stability.
The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical and biological properties compared to other carbamates .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
ethyl N-(2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11) |
Clave InChI |
VXZPUIRRUBNNBK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
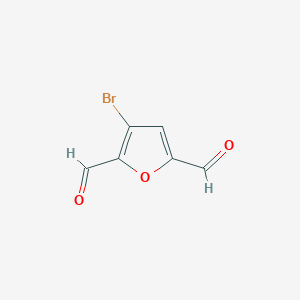
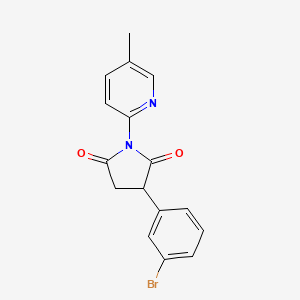

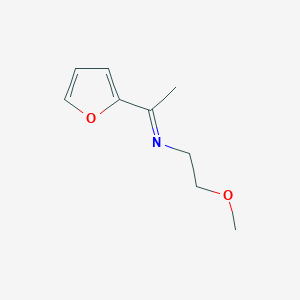
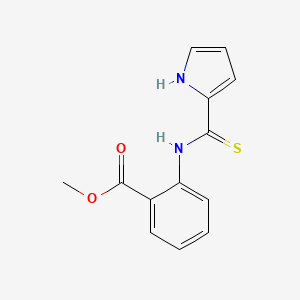
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
